molecular formula C18H16FN3O2 B277506 N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277506
M. Wt: 325.3 g/mol
InChI Key: BWOMUEUMAJMYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. FPOP is a small molecule that belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific target proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to interact with specific proteins in cells, leading to changes in their structure and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its potential use as a fluorescent probe for protein structure analysis. N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and purify, making it a useful tool for various laboratory experiments. However, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide-based probes for the analysis of protein-protein interactions. Additionally, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be further studied for its potential use as a therapeutic agent for cancer and other diseases. Further research could also focus on improving the solubility and bioavailability of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide for use in various applications.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-fluorobenzoyl chloride with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a base, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit promising anticancer activity by inhibiting the growth of cancer cells. N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential use as a fluorescent probe for protein structure analysis.

properties

Product Name

N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C18H16FN3O2/c19-14-8-4-9-15(12-14)20-16(23)10-5-11-17-21-18(22-24-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,23)

InChI Key

BWOMUEUMAJMYFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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